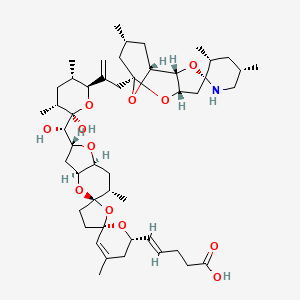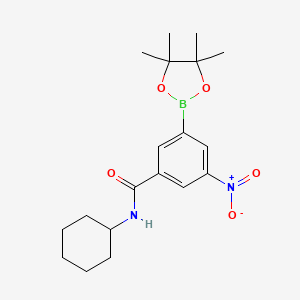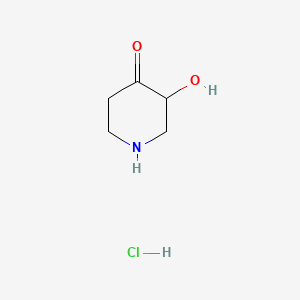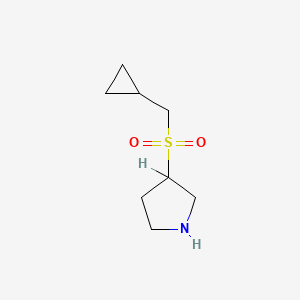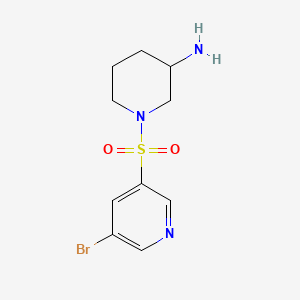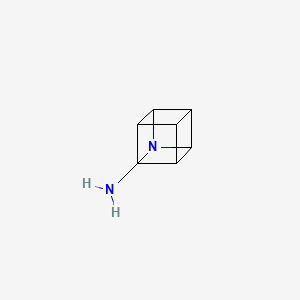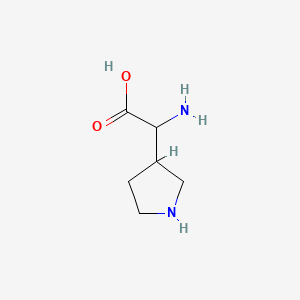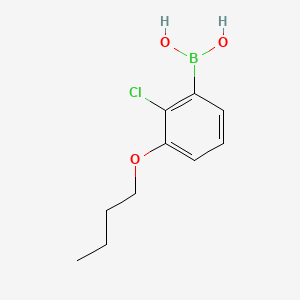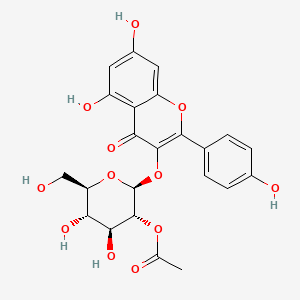![molecular formula C18H17NO4 B594341 6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy- CAS No. 57170-09-9](/img/structure/B594341.png)
6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-
Descripción general
Descripción
The compound “6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-” is also known as Reticulin or Reticuline . It is a type of isoquinoline alkaloid . The molecular formula of this compound is C19H23NO4 .
Molecular Structure Analysis
The molecular weight of “6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-” is 329.3902 . The IUPAC Standard InChIKey for this compound is BHLYRWXGMIUIHG-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
1. Blood Pressure and Smooth Muscle Effects
Isoquinolines, including derivatives similar to 6-Isoquinolinol, have been studied for their effects on blood pressure, pulse rate, respiration, and smooth muscle. These compounds, particularly those with pressor activity, are linked to secondary amines and influenced by the positioning and nature of hydroxy and methoxy groups. Some isoquinolines can act on smooth muscle through the autonomic nervous system, while others directly affect muscle action or possess both modes of action (Fassett & Hjort, 1938).
2. Synthesis of Alkaloids
6-Isoquinolinol derivatives have been employed in the synthesis of complex alkaloids like proapoiphine and homoproaporphine. Such studies involve reactions with phosphoric acid and explore different reaction pathways and outcomes, contributing to advancements in organic chemistry and pharmacological research (Curran, 1973).
3. Inhibition of Tubulin Polymerization
Methoxy-substituted isoquinolines, which include structural relatives of 6-Isoquinolinol, have been investigated for their ability to inhibit tubulin polymerization. This action is critical for the development of cytostatic agents used in cancer treatment. Such compounds can disrupt microtubule assembly, akin to the way colchicine functions, and have shown varying degrees of efficacy in tests with cancer cell lines (Gastpar et al., 1998).
4. Isoquinoline Alkaloid Synthesis
Isoquinoline derivatives, including those related to 6-Isoquinolinol, have been synthesized and analyzed for their stereochemical properties. Such research contributes to our understanding of molecular configurations in medicinal chemistry (Kimoto & Okamoto, 1965).
5. Novel Synthesis Methods
Innovative methods for introducing methyl groups to isoquinolines have been developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This showcases the versatility of 6-Isoquinolinol derivatives in synthesizing naturally occurring compounds (Melzer, Felber, & Bracher, 2018).
6. Biological Activity of Isoquinoline Alkaloids
Studies have isolated and identified various isoquinoline alkaloids from natural sources, demonstrating the diverse biological activities of these compounds, including their potential therapeutic applications (Zhang et al., 2004).
Direcciones Futuras
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that there is ongoing research in this field, and future directions may include the development of novel isoquinoline analogs with potent biological activity .
Propiedades
IUPAC Name |
1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLURVVRTRZFQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747613 | |
| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57170-09-9 | |
| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2-[2-(trifluoromethyl)phenyl]-propanoic acid](/img/structure/B594262.png)
